![molecular formula C12H10Cl2N2S B185714 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine CAS No. 6889-28-7](/img/structure/B185714.png)
3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazines, which are known for their diverse pharmacological activities.
Wirkmechanismus
The mechanism of action of 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of key enzymes or proteins involved in the growth and replication of viruses, bacteria, and cancer cells. For instance, this compound has been shown to inhibit the activity of thymidine kinase, an enzyme involved in the replication of herpes simplex virus.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and replication of various viruses, bacteria, and cancer cells. In vivo studies have demonstrated that this compound can reduce the size and number of tumors in animal models of breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine in lab experiments is its broad-spectrum activity against various pathogens and cancer cells. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before its clinical use.
Zukünftige Richtungen
There are several future directions for the research and development of 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine. These include:
1. Investigating the mechanism of action of this compound in more detail to identify its molecular targets and pathways.
2. Developing new derivatives of this compound with improved pharmacological properties, such as increased potency and reduced toxicity.
3. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Exploring the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
5. Studying the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration.
Conclusion:
In conclusion, 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine is a chemical compound with promising therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine involves the reaction of 3,4-dichlorobenzyl chloride with 6-methylpyridazin-3(2H)-one in the presence of a base such as potassium carbonate. The reaction proceeds through the substitution of the chlorine atom in the benzyl chloride with the pyridazine ring nitrogen, followed by the addition of the thiol group to the benzyl carbon. The resulting product is a yellow crystalline solid with a high purity yield.
Wissenschaftliche Forschungsanwendungen
3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antiviral, antibacterial, antifungal, and anticancer activities. In particular, this compound has shown promising results in the treatment of herpes simplex virus, tuberculosis, and breast cancer.
Eigenschaften
CAS-Nummer |
6889-28-7 |
|---|---|
Produktname |
3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine |
Molekularformel |
C12H10Cl2N2S |
Molekulargewicht |
285.2 g/mol |
IUPAC-Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-6-methylpyridazine |
InChI |
InChI=1S/C12H10Cl2N2S/c1-8-2-5-12(16-15-8)17-7-9-3-4-10(13)11(14)6-9/h2-6H,7H2,1H3 |
InChI-Schlüssel |
PYFBQIBURCQUSZ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(C=C1)SCC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=NN=C(C=C1)SCC2=CC(=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
6889-28-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)

![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)
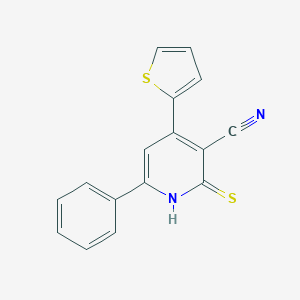
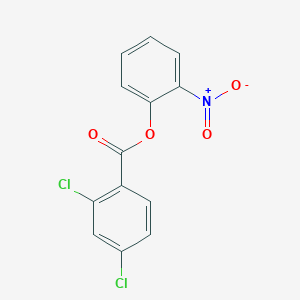
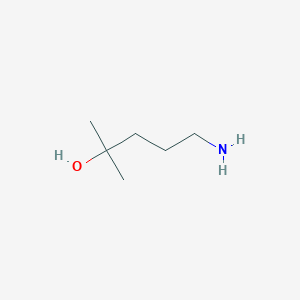
![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
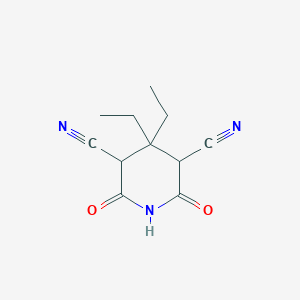
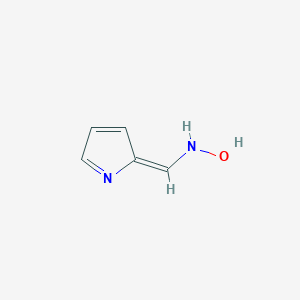
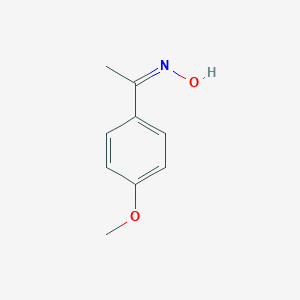
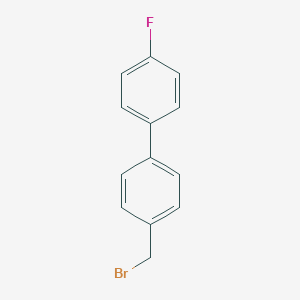
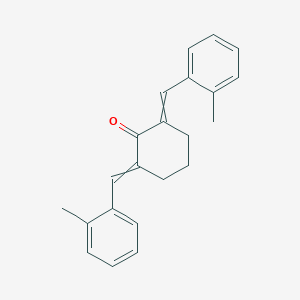

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)